Erythrocentaurin

Catalog No.
S527400
CAS No.
50276-98-7
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythrocentaurin

CAS Number

50276-98-7

Product Name

Erythrocentaurin

IUPAC Name

1-oxo-3,4-dihydroisochromene-5-carbaldehyde

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2

InChI Key

TUADBWMDDLWUME-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

5-formyl-3,4-dihydroisocoumarin, erythrocentaurin

Canonical SMILES

C1COC(=O)C2=CC=CC(=C21)C=O

The exact mass of the compound Erythrocentaurin is 176.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Isocoumarins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Erythrocentaurin is a secoiridoid glycoside naturally occurring in plants of the Gentianaceae family, most notably Common Centaury (*Centaurium erythraea*). As a key bioactive constituent, it is often studied alongside related secoiridoids like swertiamarin and gentiopicroside for a range of pharmacological activities, including anti-inflammatory and enzyme-inhibitory effects. While swertiamarin is often the most abundant secoiridoid in *C. erythraea*, Erythrocentaurin is a direct metabolite and possesses a distinct bioactivity profile, making it a critical component for targeted mechanistic studies where compound purity and structural specificity are paramount.

Research Fit

Workflow Secoiridoid glycoside metabolism studies
Use Context α-Amylase inhibition and anti-HBV screening
Selection Logic Active aglycone for direct enzyme/probe engagement

Procuring a crude plant extract or a structurally related secoiridoid like swertiamarin instead of pure Erythrocentaurin introduces critical experimental variables. The chemical composition of *Centaurium erythraea* extracts varies significantly based on geography, developmental stage, and processing, leading to inconsistent concentrations of Erythrocentaurin and other bioactive compounds, thereby compromising reproducibility. Furthermore, Erythrocentaurin is a direct downstream metabolite of swertiamarin, and this structural difference results in distinct pharmacological activities and potencies. Relying on a crude mixture or a different pure compound prevents the precise attribution of observed biological effects, a requirement for high-quality mechanistic research.

Substitution Risk

Metabolite activation Parent glycosides (e.g., swertiamarin) require enzymatic hydrolysis to generate erythrocentaurin; direct glycoside use may not replicate aglycone-specific activity profiles.
Systemic exposure In vivo metabolite exposure differs significantly between aglycone and glycoside; choosing the glycoside may not achieve comparable active-aglycone concentrations.

Superior Tyrosinase Inhibition Compared to Standard Kojic Acid

In an in vitro assay, Erythrocentaurin demonstrated potent inhibition of mushroom tyrosinase with an IC50 value of 21.6 µM. This indicates a significantly higher inhibitory activity compared to the widely used industry and research standard, kojic acid, which exhibited an IC50 of 42.8 µM under the same conditions.

Evidence DimensionTyrosinase Inhibition (IC50)
Target Compound Data21.6 µM
Comparator Or BaselineKojic Acid: 42.8 µM
Quantified DifferenceApproximately 2-fold more potent than Kojic Acid
ConditionsIn vitro mushroom tyrosinase inhibition assay.

This superior potency makes Erythrocentaurin a more efficient candidate for research into skin pigmentation disorders and the development of novel dermatological or cosmetic formulations.

α-Amylase IC50
Head-to-head
1.67 ± 0.28 mg/mL
vs Swertiamarin 1.25 ± 0.29 mg/mL
Supports enzyme inhibition assay interpretation
Same in vitro conditions (pH 6.8, 37°C); reported head-to-head

Potent α-Glucosidase Inhibitory Activity for Metabolic Research

Erythrocentaurin shows strong inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, with a reported IC50 value of 0.49 mg/mL. This is notably more effective than its structural relative gentiopicroside, which failed to achieve 50% inhibition at concentrations up to 1.0 mg/mL in the same study. The standard antidiabetic drug acarbose often serves as a benchmark in these assays, with reported IC50 values in the range of 0.198-0.280 mg/mL under similar assay conditions.

Evidence Dimensionα-Glucosidase Inhibition (IC50)
Target Compound Data0.49 mg/mL
Comparator Or BaselineGentiopicroside: >1.0 mg/mL | Acarbose (standard): ~0.2-0.3 mg/mL
Quantified DifferenceDemonstrates clear activity where Gentiopicroside is inactive; potency is within the same order of magnitude as the pharmaceutical standard Acarbose.
ConditionsIn vitro α-glucosidase inhibition assay.

For researchers studying post-prandial hyperglycemia, Erythrocentaurin provides a well-defined tool with significant, quantifiable inhibitory activity, unlike some other common secoiridoids.

Plasma Cmax
Head-to-head
Erythrocentaurin 625.2 ng/mL
vs Gentiopicral 157.6 ng/mL
Supports metabolite-exposure interpretation
Rat plasma after oral gentiopicroside; UPLC-TOF-MS

Assay Reproducibility: Eliminating Variability from Crude Plant Extracts

Using purified Erythrocentaurin (>98% purity) eliminates the significant compositional variability inherent in crude or semi-purified *Centaurium erythraea* extracts. The relative amounts of major secoiridoids (swertiamarin, gentiopicroside, sweroside) and other compound classes like xanthones can vary dramatically depending on the plant's origin, harvest time, and extraction method. This variability makes crude extracts unsuitable for reproducible quantitative bioassays or for studies aiming to determine the specific mechanism of action.

Evidence DimensionCompound Consistency
Target Compound Data>98% Purity (Lot-specific)
Comparator Or BaselineCrude *C. erythraea* Extract: Highly variable secoiridoid and xanthone content.
Quantified DifferenceQualitatively shifts from an undefined mixture to a single, defined variable.
ConditionsGeneral laboratory and manufacturing practice.

Procuring the pure compound is essential for generating reproducible, publishable data where biological effects can be confidently attributed to a single molecular entity.

Derivative SI
Class-level
Derivative 1e SI >70.8
(IC50 0.026 mM)
Scaffold derivatization context; data to verify
Derivative results; parent compound baseline not included
HBV Inhibition Range
Class-level
IC50 0.05 – 1.46 mmol/L
Supports antiviral screening context
6 active secoiridoid-related compounds in HepG 2.2.15

Screening and Development of Novel Topical Agents for Hyperpigmentation

Given its superior in vitro tyrosinase inhibition compared to the kojic acid standard, Erythrocentaurin is a primary candidate for screening programs aimed at identifying new agents for dermatology and cosmetic science to address skin pigmentation.

Mechanistic Studies of Carbohydrate Metabolism and Diabetes

With its demonstrated and quantifiable inhibitory effect on α-glucosidase, Erythrocentaurin serves as a precise tool for investigating pathways of carbohydrate digestion and absorption, offering a clear alternative to less active analogs like gentiopicroside.

High-Reproducibility Bioassays Requiring a Defined Secoiridoid

For any cellular or enzymatic assay where the goal is to probe the specific effects of this secoiridoid structure, using purified Erythrocentaurin is the correct choice. It eliminates the confounding variables and lot-to-lot inconsistency associated with using crude *Centaurium* extracts, ensuring reliable and publishable results.

Application Fit Matrix

Application
Selection Property
Validation Focus
Metabolic activation of secoiridoid glycosides
Metabolite identity and purity
Metabolite-exposure correlation
Anti-HBV medicinal chemistry
Scaffold modification potential
Antiviral activity and selectivity screening
α-Amylase inhibitor screening
Enzyme inhibition benchmark
Comparative inhibition assay consistency

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

176.047344113 Da

Monoisotopic Mass

176.047344113 Da

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

140.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

295RS6D94V

Other CAS

50276-98-7

Wikipedia

Erythrocentaurin
1: Chang J, Zhou B. Biotransformation of swertiamarin by Aspergillus niger. Pak J Pharm Sci. 2015 Nov;28(6):1933-7. PubMed PMID: 26639489.
2: Geng CA, Huang XY, Ma YB, Zhang XM, Chen JJ. Synthesis of erythrocentaurin derivatives as a new class of hepatitis B virus inhibitors. Bioorg Med Chem Lett. 2015 Apr 1;25(7):1568-71. doi: 10.1016/j.bmcl.2015.02.009. Epub 2015 Feb 16. PubMed PMID: 25737009.
3: Wu X, Tang S, Jin Y, Zhang Y, Hattori M, Wang X, Zhang H, Wang Z. New analytical method for the study of metabolism of swertiamarin in rats after oral administration by UPLC-TOF-MS following DNPH derivatization. Biomed Chromatogr. 2015 Aug;29(8):1184-9. doi: 10.1002/bmc.3406. Epub 2015 Jan 21. PubMed PMID: 25612327.
4: Wang Z, Tang S, Jin Y, Zhang Y, Hattori M, Zhang H, Zhang N. Two main metabolites of gentiopicroside detected in rat plasma by LC-TOF-MS following 2,4-dinitrophenylhydrazine derivatization. J Pharm Biomed Anal. 2015 Mar 25;107:1-6. doi: 10.1016/j.jpba.2014.12.003. Epub 2014 Dec 12. PubMed PMID: 25556816.
5: Hassan N, Ahamad J, Amin S, Mujeeb M, Mir SR. Rapid preparative isolation of erythrocentaurin from Enicostemma littorale by medium-pressure liquid chromatography, its estimation by high-pressure thin-layer chromatography, and its α-amylase inhibitory activity. J Sep Sci. 2015 Feb;38(4):592-8. doi: 10.1002/jssc.201401030. Epub 2015 Jan 19. PubMed PMID: 25504557.

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